N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-14-6-4-5-13(9-14)11-27-18-12-28-17(10-16(18)24)20(25)23-21-22-15-7-2-3-8-19(15)29-21/h2-10,12H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJULRBIGXQPQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 3-methoxybenzyl bromide to form an intermediate, which is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyran-2-carboxamide derivative. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates and organic materials.
Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool for studying biological processes and developing new therapeutics.
Medicine: The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, has led to its investigation as a potential therapeutic agent for diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By binding to the enzyme’s active site, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Additionally, the compound’s ability to modulate signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, further contributes to its therapeutic potential. Molecular docking studies have shown that the compound forms stable interactions with the EGFR, inhibiting its kinase activity and downstream signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of bioactive molecules, including pyranones, benzothiazoles, and substituted carboxamides. Below is a comparative analysis of key analogues:
Key Observations
Pyran-2-Carboxamide Derivatives: The target compound lacks the 3-hydroxy and 6-methyl substituents present in 8c (), which are critical for antimicrobial activity. Unlike 8c, the benzothiazole substitution in the target compound suggests a shift toward kinase or protease inhibition, as benzothiazoles are common in anticancer agents (e.g., dasatinib analogs) .
Benzothiazole-Containing Analogues: The urea derivative 9 () shares the benzothiazole motif but lacks the pyranone core. Ureas are typically associated with hydrogen-bond-driven enzyme inhibition (e.g., urease), whereas carboxamides (as in the target) may target ATP-binding pockets .
Methoxyphenyl Substitutions: The 3-methoxyphenyl group in the target compound is structurally similar to substituents in XCT790 (), which binds ERRα.
Dihydropyridine Analogues: The dihydropyridine carboxamide in demonstrates that methoxyphenyl and thioether substituents can modulate ion channels. The target compound’s pyranone core may favor different target selectivity .
Q & A
Q. Table 1: Representative Yields Under Varied Conditions
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amide coupling | DCM | 25 | DCC | 65 | 92 |
| Etherification | DMF | 80 | K₂CO₃ | 78 | 95 |
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H/13C NMR : Key for verifying the benzothiazole (δ 7.5–8.3 ppm aromatic protons) and pyran-4-one (δ 6.2–6.8 ppm) moieties. Methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and pyran-4-one (1720 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈N₂O₅S: 458.0932) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based cell viability vs. apoptosis markers) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. methoxy-substituted analogs) to isolate pharmacophore contributions .
- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with bioactivity .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound Modification | IC₅₀ (μM, HeLa Cells) | LogP |
|---|---|---|
| 3-Methoxy substituent | 12.3 ± 1.2 | 2.8 |
| 4-Fluoro substituent | 8.7 ± 0.9 | 3.1 |
| No substituent (parent compound) | 25.6 ± 2.1 | 2.4 |
Advanced: What computational methods aid in elucidating reaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Models transition states for amide coupling, identifying energy barriers and regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF in etherification) .
- Docking Studies : Predict binding modes to biological targets (e.g., kinase inhibition via benzothiazole stacking) .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
Answer:
- Substituent screening : Synthesize derivatives with varied groups (e.g., halogens, alkyl chains) on the benzothiazole or methoxyphenyl rings .
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
- Target engagement : Use SPR (surface plasmon resonance) to quantify binding affinity to enzymes (e.g., COX-2 or EGFR kinases) .
Advanced: What strategies improve analytical method development for impurity profiling?
Answer:
- HPLC method optimization : Screen columns (C18 vs. phenyl-hexyl), mobile phases (acetonitrile/ammonium formate buffers), and gradients to resolve degradation products .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile groups (e.g., hydrolysis of the pyran-4-one ring) .
- LC-MS/MS : Characterize trace impurities (e.g., de-methylated byproducts) with high sensitivity .
Advanced: How can reaction scalability be balanced with green chemistry principles?
Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Use immobilized enzymes (e.g., lipases) for amide bond formation to reduce waste .
- Process intensification : Employ flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., etherification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
